N-ACETYL-beta-D-GLUCOSAMINE

Description

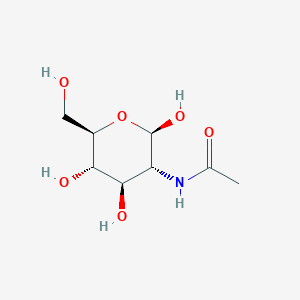

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of N Acetyl Beta D Glucosamine

Hexosamine Biosynthesis Pathway (HBP) and UDP-N-ACETYL-beta-D-GLUCOSAMINE Synthesis

The de novo synthesis of uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc, occurs through the Hexosamine Biosynthesis Pathway (HBP). frontiersin.orgnih.gov This pathway integrates various nutrients, including glucose, glutamine, acetyl-CoA, and UTP, to produce UDP-GlcNAc. frontiersin.orgnih.gov UDP-GlcNAc is the essential donor substrate for the synthesis of N-glycans, O-linked GlcNAc modifications of intracellular proteins, and other important glycoconjugates. nih.govreactome.orgfrontiersin.org The HBP is a highly conserved pathway across different organisms, highlighting its fundamental importance in cellular physiology. frontiersin.org A complete blockage of this pathway is typically lethal. frontiersin.org

The synthesis of UDP-GlcNAc from the glycolytic intermediate fructose-6-phosphate (B1210287) involves four sequential enzymatic reactions. nih.govresearchgate.net In eukaryotes, the steps are as follows:

Glutamine:fructose-6-phosphate amidotransferase (GFAT) converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate. nih.govmdpi.com

Glucosamine-phosphate N-acetyltransferase (GNA1) acetylates GlcN-6-P to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). frontiersin.orgresearchgate.net

Phosphoacetylglucosamine mutase (AGM1/PGM3) isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). frontiersin.orgpnas.org

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) combines GlcNAc-1-P with UTP to generate UDP-GlcNAc. frontiersin.orgebi.ac.uk

In bacteria, the sequence of the second and third steps is reversed, with the isomerization of GlcN-6-P to GlcN-1-P occurring before acetylation. asm.org

Role of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)

Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS), is the rate-limiting enzyme of the HBP. researchgate.netnih.govdiabetesjournals.org It catalyzes the first and committed step in the pathway, the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. diabetesjournals.orgebi.ac.uk This reaction is a critical control point, linking glucose and glutamine metabolism to the synthesis of amino sugars. nih.gov

GFAT possesses two distinct domains: a glutaminase (B10826351) domain that hydrolyzes glutamine to produce ammonia (B1221849), and an isomerase domain that utilizes the ammonia to convert fructose-6-phosphate into glucosamine-6-phosphate. nih.gov The activity of GFAT is subject to feedback inhibition by the end-product of the pathway, UDP-GlcNAc, which helps to maintain homeostasis of UDP-GlcNAc levels. researchgate.netdiabetesjournals.org In some organisms, the binding of fructose-6-phosphate is not essential for glutamine binding but acts as an activator of the enzyme's glutaminase activity. nih.gov

Integration of Glucose, Glucosamine (B1671600), and N-ACETYL-beta-D-GLUCOSAMINE into HBP

The Hexosamine Biosynthesis Pathway is a central hub for integrating various metabolic inputs. frontiersin.org While glucose is the primary precursor for the de novo synthesis of UDP-GlcNAc, both glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) can enter the pathway through salvage mechanisms. nih.govnih.gov

Glucose: Approximately 2-5% of glucose that enters a cell is shunted from glycolysis into the HBP at the level of fructose-6-phosphate. taylorandfrancis.com

Glucosamine (GlcN): Exogenous glucosamine can be taken up by cells and phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6-P), which then enters the HBP. frontiersin.org

This compound (GlcNAc): GlcNAc can be salvaged and phosphorylated by N-acetylglucosamine kinase (NAGK) to generate N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov This intermediate then proceeds through the remaining steps of the HBP to form UDP-GlcNAc. frontiersin.org Supplementation with GlcNAc has been shown to increase intracellular UDP-GlcNAc levels. mdpi.com

This integration allows cells to maintain UDP-GlcNAc pools by utilizing available precursors from both internal metabolic pathways and external sources. flybase.org

Regulation of UDP-N-ACETYL-beta-D-GLUCOSAMINE Concentrations

The intracellular concentration of UDP-GlcNAc is tightly regulated to meet cellular demands for glycoconjugate synthesis while avoiding the detrimental effects of excessive glycosylation. researchgate.netontosight.ai This regulation occurs at multiple levels:

Feedback Inhibition: The primary mechanism of regulation is the feedback inhibition of GFAT, the rate-limiting enzyme, by the end-product UDP-GlcNAc. researchgate.netdiabetesjournals.org This ensures that the pathway is sensitive to its own output.

Substrate Availability: The flux through the HBP is dependent on the availability of its substrates: glucose (via fructose-6-phosphate), glutamine, acetyl-CoA, and UTP. nih.govnih.gov For instance, lowering glucose concentration in the culture medium can decrease cellular UDP-GlcNAc levels. researchgate.net

Transcriptional and Post-translational Regulation: The expression of HBP enzymes can be regulated by various signaling pathways and transcription factors. nih.gov For example, incubation with saturated fatty acids like palmitate has been shown to increase the mRNA expression and protein amount of GFAT. diabetesjournals.org Enzymes in the pathway are also subject to post-translational modifications, such as phosphorylation, which can modulate their activity. diabetesjournals.org

Enzyme Inhibition: Besides feedback inhibition, the activity of key enzymes like glucosamine-phosphate N-acetyltransferase (GNPAT) and UDP-N-acetylglucosamine pyrophosphorylase (UAP1) can be inhibited, providing another layer of control. ontosight.ai

Table 1: Key Enzymes in the Hexosamine Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Regulatory Mechanisms |

|---|---|---|---|

| Glutamine:fructose-6-phosphate amidotransferase | GFAT/GlmS | Catalyzes the first and rate-limiting step, converting fructose-6-P and glutamine to glucosamine-6-P. researchgate.netebi.ac.uk | Feedback inhibition by UDP-GlcNAc. researchgate.netdiabetesjournals.org Regulation by substrate availability and post-translational modifications. diabetesjournals.orgnih.gov |

| Glucosamine-phosphate N-acetyltransferase | GNA1/GNPNAT | Acetylates glucosamine-6-P to form N-acetylglucosamine-6-P. frontiersin.orgresearchgate.net | Inhibition provides a point of regulation. ontosight.ai |

| Phosphoacetylglucosamine mutase | AGM1/PGM3 | Isomerizes N-acetylglucosamine-6-P to N-acetylglucosamine-1-P. frontiersin.orgpnas.org | |

| UDP-N-acetylglucosamine pyrophosphorylase | UAP1/AGX1 | Catalyzes the final step, forming UDP-GlcNAc from N-acetylglucosamine-1-P and UTP. frontiersin.orgebi.ac.uk | Inhibition provides a point of regulation. ontosight.ai |

This compound Catabolism and Salvage Pathways

In addition to its role in biosynthesis, this compound can be catabolized to provide the cell with carbon and nitrogen. nih.govmdpi.com This process is particularly important in organisms that utilize GlcNAc as a primary nutrient source. The catabolic pathway involves a series of enzymatic steps that ultimately convert GlcNAc into intermediates of central metabolism. mdpi.com

Role of this compound 6-Phosphate Deacetylase (nagA)

A crucial enzyme in the catabolism and recycling of amino sugars is N-acetylglucosamine-6-phosphate deacetylase, encoded by the nagA gene. wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of N-acetylglucosamine-6-phosphate (GlcNAc-6-P) to produce glucosamine-6-phosphate (GlcN-6-P) and acetate. wikipedia.orguniprot.org This deacetylation is a committed step for both the assimilation of GlcNAc and the biosynthesis of amino-sugar-nucleotides. nih.gov

The NagA enzyme is essential for the growth and survival of some bacteria in the presence of GlcNAc as a carbon source. nih.gov In Escherichia coli, NagA is involved in the first step of the biosynthesis of amino-sugar-nucleotides and is inhibited by its products, glucosamine-6-phosphate and acetate. uniprot.org In bacteria, NagA plays a central role in metabolic processes, linking the catabolism of sialic acid to glycolysis and providing substrates for cell wall biosynthesis. researchgate.net

Conversion to Glycolytic Intermediates

Following the deacetylation of GlcNAc-6-P by NagA, the resulting glucosamine-6-phosphate (GlcN-6-P) can be further metabolized. The enzyme glucosamine-6-phosphate deaminase (NagB) catalyzes the deamination and isomerization of GlcN-6-P to fructose-6-phosphate, an intermediate of glycolysis. wikipedia.orgresearchgate.net This allows the carbon skeleton of GlcNAc to be utilized for energy production through the glycolytic pathway and the citric acid cycle. wikipedia.org

The catabolism of GlcNAc not only provides a source of carbon but also releases ammonia, which can be used as a nitrogen source and can help to neutralize acidic environments, a beneficial trait for some bacteria. nih.gov The pathway for GlcNAc catabolism is tightly regulated, often at the level of gene expression, to coordinate with the cell's metabolic needs. asm.org

Table 2: Key Enzymes in this compound Catabolism

| Enzyme | Abbreviation | Function | Metabolic Fate of Product |

|---|---|---|---|

| N-acetylglucosamine kinase | NAGK/Hxk1 | Phosphorylates N-acetylglucosamine to N-acetylglucosamine-6-phosphate. nih.govmdpi.com | Enters catabolic or anabolic pathways. mdpi.com |

| N-acetylglucosamine-6-phosphate deacetylase | NagA | Deacetylates N-acetylglucosamine-6-phosphate to glucosamine-6-phosphate and acetate. wikipedia.orguniprot.org | Glucosamine-6-phosphate is further metabolized. wikipedia.org |

| Glucosamine-6-phosphate deaminase | NagB | Converts glucosamine-6-phosphate to the glycolytic intermediate fructose-6-phosphate. wikipedia.orgresearchgate.net | Fructose-6-phosphate enters glycolysis for energy production. wikipedia.org |

Metabolic Sensing and this compound Levels

The primary mechanism by which fluctuations in UDP-GlcNAc levels are translated into downstream cellular responses is through a dynamic and widespread post-translational modification known as O-GlcNAcylation. nih.govpeerj.comresearchgate.net This process involves the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. rupress.orgmdpi.com The addition and removal of this sugar molecule are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively. nih.govfrontiersin.org Because OGT utilizes UDP-GlcNAc as its substrate, the extent of protein O-GlcNAcylation is directly coupled to the nutrient flux through the HBP. rupress.orgfrontiersin.org Consequently, O-GlcNAcylation acts as a key regulatory modification that links nutrient availability to the control of numerous cellular processes, including signal transduction, transcription, and enzyme activity. mdpi.comnih.govresearchgate.net

Table 1: Nutrient Inputs for the Hexosamine Biosynthetic Pathway (HBP)

This table outlines the major classes of biomolecules that feed into the HBP, highlighting its role as an integrator of cellular nutrient status.

| Nutrient Input | Precursor Molecule | Metabolic Pathway Source |

|---|---|---|

| Carbohydrate | Fructose-6-phosphate | Glycolysis |

| Amino Acid | Glutamine | Amino Acid Metabolism |

| Lipid | Acetyl-CoA | Fatty Acid Oxidation |

| Nucleotide | Uridine triphosphate (UTP) | Nucleotide Synthesis |

Data sourced from references nih.goveuropa.eu.

Detailed research findings have elucidated the profound impact of O-GlcNAcylation on metabolic regulation. By modifying key proteins, this process can alter their stability, enzymatic activity, and interactions, thereby fine-tuning metabolic networks in response to nutrient cues. For example, in the liver, O-GlcNAcylation of transcription factors such as Carbohydrate-Response Element-Binding Protein (ChREBP) enhances their stability and transcriptional activity, leading to increased expression of genes involved in de novo lipogenesis. mdpi.com Similarly, the modification of other transcriptional regulators like CRTC2 and PGC-1α modulates hepatic gluconeogenesis. mdpi.com

The influence of O-GlcNAcylation extends to critical signaling pathways that govern cellular metabolism. It is well-established that increased flux through the HBP and subsequent hyper-O-GlcNAcylation of proteins in the insulin (B600854) signaling cascade contribute to insulin resistance. oup.comnih.gov Furthermore, O-GlcNAcylation status is intricately linked with the activity of central energy sensors like AMP-activated protein kinase (AMPK). peerj.com For instance, under certain conditions, AMPK can influence the cellular localization of OGT, thereby modulating O-GlcNAc signaling in response to the cell's energy state. nih.gov These findings underscore the role of this compound-derived O-GlcNAcylation as a pivotal signaling hub that translates nutrient sensing into adaptive metabolic reprogramming.

Table 2: Research Findings on Metabolic Regulation by O-GlcNAcylation

This table summarizes key protein targets of O-GlcNAcylation and the functional consequences of this modification on metabolic pathways.

| Protein Target | Metabolic Pathway Affected | Functional Consequence of O-GlcNAcylation |

|---|---|---|

| ChREBP (Carbohydrate-Response Element-Binding Protein) | Lipogenesis, Glycolysis | Increased protein stability and transcriptional activity, promoting fat synthesis. mdpi.com |

| SREBP-1 (Sterol Regulatory Element-Binding Protein-1) | Lipogenesis | Regulation of transcriptional activity controlling lipid synthesis enzymes. mdpi.com |

| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) | Gluconeogenesis | Increased protein stability, leading to enhanced glucose production. mdpi.com |

| CRTC2 (CREB-Regulated Transcription Coactivator 2) | Gluconeogenesis | Enhanced transcriptional coactivator activity, promoting gluconeogenic gene expression. mdpi.com |

| FAS (Fatty Acid Synthase) | Lipogenesis | O-GlcNAcylation of upstream regulators (e.g., ChREBP) increases FAS gene expression. mdpi.com |

| ACC (Acetyl-CoA Carboxylase) | Lipogenesis | Regulation via O-GlcNAcylation of upstream transcription factors. mdpi.com |

| GCK (Glucokinase) | Glycolysis | Direct modification provides a regulatory mechanism for glucose utilization in the liver. mdpi.com |

| Insulin Signaling Proteins (e.g., IRS, Akt) | Glucose Uptake | Modification contributes to the desensitization of the pathway, leading to insulin resistance. oup.comnih.gov |

Roles in Protein Glycosylation and Post Translational Modifications

O-linked β-N-ACETYL-beta-D-GLUCOSAMINE (O-GlcNAcylation)

O-GlcNAcylation is a distinct form of glycosylation characterized by the addition of a single N-acetylglucosamine molecule to the serine or threonine residues of proteins. spandidos-publications.comwikipedia.orgnih.gov This modification occurs within the nuclear, cytoplasmic, and mitochondrial compartments of the cell. spandidos-publications.comwikipedia.orgfrontiersin.orgoup.comnih.govnih.govmdpi.comrsc.org Unlike other types of glycosylation that involve the formation of complex glycan chains, O-GlcNAcylation consists of this single sugar attachment. wikipedia.orgnih.govphysiology.org This process is highly dynamic and reversible, playing a critical regulatory role in cellular signaling and function. spandidos-publications.comnih.govphysiology.orgacs.orgumn.edu

The addition of O-GlcNAc to proteins is catalyzed by a single enzyme, O-GlcNAc Transferase (OGT). frontiersin.orgoup.comphysiology.orgumn.edunih.govrupress.org OGT utilizes uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc) as the sugar donor for this reaction. oup.comnih.govrupress.org The levels of UDP-GlcNAc are influenced by cellular nutrient status, particularly glucose levels, through the hexosamine biosynthetic pathway (HBP). umn.edunih.govnih.gov

The regulation of OGT itself is a complex process. Its activity can be modulated by:

Post-translational modifications: OGT is subject to phosphorylation and even O-GlcNAcylation itself. nih.gov For instance, tyrosine phosphorylation can activate the enzyme. nih.gov

Protein-protein interactions: OGT often exists in multi-protein complexes, which can influence its substrate specificity and localization. nih.gov

Transcriptional and splicing variations: At least three isoforms of OGT are produced through alternative splicing, which may target different protein substrates in various cellular compartments. nih.govnih.gov

The removal of the O-GlcNAc modification is carried out by another single enzyme, O-GlcNAcase (OGA). frontiersin.orgoup.comphysiology.orgumn.edunih.govrupress.org This enzyme hydrolyzes the β-O-glycosidic bond, releasing the GlcNAc moiety from the protein. wikipedia.org

Similar to OGT, OGA activity is tightly regulated. Two main isoforms of OGA exist, a long and a short form, both of which are enzymatically active. frontiersin.orgguidetopharmacology.org Regulation of OGA can occur through various mechanisms, including post-translational modifications and interactions with other proteins. nih.gov The gene encoding OGA, known as MGEA5, has been mapped to a chromosomal region associated with Alzheimer's disease. nih.gov

A key feature of O-GlcNAcylation is its dynamic and reversible nature, with a turnover rate comparable to that of protein phosphorylation. wikipedia.orgnih.govphysiology.orgumn.edunih.gov The continuous addition and removal of O-GlcNAc by OGT and OGA allow for rapid and sensitive responses to cellular signals and environmental changes. spandidos-publications.comnih.govphysiology.orgacs.orgumn.edu This rapid cycling enables O-GlcNAcylation to act as a crucial regulatory switch, modulating protein function in a timely manner. nih.govphysiology.orgumn.edunih.gov The lethality of deleting either the OGT or OGA gene in mammals underscores the critical importance of this dynamic process for cell survival and development. frontiersin.orgnih.gov

O-GlcNAcylation is a widespread modification that targets thousands of proteins in the nucleus, cytoplasm, and mitochondria. nih.govphysiology.orgumn.edunih.govfrontiersin.org This broad substrate scope highlights the extensive influence of O-GlcNAcylation on cellular physiology.

| Cellular Compartment | Examples of O-GlcNAcylated Proteins |

| Nucleus | Transcription factors (e.g., c-myc, p53, Sp1), RNA polymerase II, histones, and nuclear pore proteins. frontiersin.orgnih.govoncotarget.com |

| Cytoplasm | Cytoskeletal proteins, signaling kinases, phosphatases, and metabolic enzymes. frontiersin.orgmdpi.com |

| Mitochondria | Proteins involved in respiration, fatty acid metabolism, and apoptosis. bohrium.com |

The modification of these proteins can lead to various functional consequences, including altered enzyme activity, changes in protein localization, and modulation of protein-protein interactions. oup.com

A significant aspect of O-GlcNAcylation is its extensive interplay, or "cross-talk," with protein phosphorylation. umn.edunih.gov Both modifications occur on serine and threonine residues, leading to several modes of interaction:

Reciprocal Occupancy: O-GlcNAcylation and phosphorylation can compete for the same or adjacent sites on a protein. nih.govbiologists.com This direct competition can act as a binary switch, where the presence of one modification precludes the other.

Regulation of Enzymes: The enzymes that control O-GlcNAc cycling (OGT and OGA) can be regulated by phosphorylation, and conversely, many kinases and phosphatases are themselves O-GlcNAcylated. nih.govmdpi.compnas.org For example, OGT can be activated by tyrosine phosphorylation. nih.gov

Functional Interdependence: The presence of one modification can influence the addition or removal of the other at a different site on the same protein, leading to more complex regulatory outcomes. nih.gov

This intricate cross-talk between O-GlcNAcylation and phosphorylation creates a highly sophisticated regulatory network that allows cells to fine-tune their responses to a wide range of stimuli and stresses. nih.govannualreviews.org

N-linked Glycosylation and N-Glycan Branching

N-linked glycosylation is another fundamental post-translational modification where an oligosaccharide, or glycan, is attached to the nitrogen atom of an asparagine residue within a protein. wikipedia.orgcreative-proteomics.comwikipedia.org This process is essential for the proper folding, stability, and function of many eukaryotic proteins. wikipedia.orgwikipedia.org

The synthesis of N-linked glycans begins in the endoplasmic reticulum with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403). wikipedia.orgthermofisher.com This precursor is then transferred to the nascent polypeptide chain. wikipedia.org The initial core structure of this glycan is composed of two N-acetylglucosamine residues and three mannose residues. wikipedia.org

Following the initial transfer, the N-glycan undergoes extensive processing and modification as the protein moves through the Golgi apparatus. wikipedia.orgthermofisher.com This maturation process involves the trimming of some sugar residues and the addition of others, including more N-acetylglucosamine, to create a diverse array of branched structures. creative-proteomics.comthermofisher.com The degree of branching of N-linked glycans, which is influenced by the availability of N-acetylglucosamine, can significantly impact the function of cell surface signaling proteins. nih.gov Increased branching, for instance, is often observed in cancer cells and is initiated by the transfer of a GlcNAc residue in a specific linkage. nih.gov

Formation of Glycoproteins, Proteoglycans, and Glycosaminoglycans

N-acetyl-beta-D-glucosamine (GlcNAc) is a pivotal monosaccharide derivative of glucose that serves as a fundamental building block in the biosynthesis of several critical classes of complex macromolecules: glycoproteins, proteoglycans, and glycosaminoglycans (GAGs). nih.govwikipedia.org Its incorporation into these structures is essential for a vast array of biological functions, from maintaining the structural integrity of tissues to mediating complex cellular signaling events.

Glycoprotein (B1211001) Synthesis:

Glycoproteins are proteins that have been modified by the covalent attachment of carbohydrate chains, a process known as glycosylation. GlcNAc is central to this process, particularly as the biochemical precursor to the activated sugar nucleotide, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgfrontiersin.org The hexosamine biosynthetic pathway (HBP) converts glucose into UDP-GlcNAc, which then serves as the donor substrate for enzymes called glycosyltransferases. frontiersin.orgoup.com These enzymes catalyze the attachment of GlcNAc or more complex glycans containing GlcNAc to proteins.

A distinct and highly dynamic form of post-translational modification is O-GlcNAcylation. This process involves the addition of a single this compound molecule to the hydroxyl group of serine or threonine residues on nuclear and cytoplasmic proteins. frontiersin.orgwikipedia.org Unlike the complex, branched glycans found on secretory and membrane proteins, O-GlcNAcylation is a simple, reversible modification. wikipedia.orgphysiology.org The cycling of this modification is tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. oup.comnih.gov This dynamic interplay allows O-GlcNAcylation to function as a regulatory switch, analogous to protein phosphorylation, influencing protein stability, enzyme activity, and protein-protein interactions. wikipedia.orgwikipedia.orgnih.gov In fact, O-GlcNAcylation and phosphorylation often occur at the same or adjacent serine/threonine sites, suggesting a competitive relationship or "crosstalk" that regulates cellular signaling pathways. wikipedia.org

Proteoglycan and Glycosaminoglycan (GAG) Synthesis:

Proteoglycans are a specialized class of glycoproteins characterized by having one or more covalently attached GAG chains. drugbank.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. drugbank.com this compound is an indispensable component of the repeating units of several major GAGs. nih.govdrugbank.com

Hyaluronic Acid (HA): Also known as hyaluronan, HA is a non-sulfated GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. drugbank.comnutrafoods.eu It is a major component of the extracellular matrix, synovial fluid, and other soft connective tissues. nutrafoods.euhmdb.ca

Keratan Sulfate (B86663): This GAG is found in bone, cartilage, and the cornea. hmdb.ca Its structure includes repeating disaccharide units where this compound is a key constituent, linked to galactose.

Heparan Sulfate: These GAGs are covalently linked to core proteins to form heparan sulfate proteoglycans. The heparan sulfate chain consists of repeating disaccharide units of N-acetyl-D-glucosamine and a uronic acid (either D-glucuronic acid or L-iduronic acid). ebi.ac.uk

The synthesis of these GAGs involves the sequential addition of monosaccharides, including GlcNAc (from the UDP-GlcNAc donor pool), to a growing polysaccharide chain. nih.gov Once synthesized, these GAG chains are attached to a core protein to form the final proteoglycan molecule, which plays a crucial role in providing hydration and shock absorption to tissues like articular cartilage. drugbank.com Research has shown that exogenous GlcNAc can be incorporated into proteoglycans, highlighting its direct role as a substrate for their synthesis. nih.govkoreamed.org

Data Tables

Table 1: Role of this compound in Macromolecule Formation

| Macromolecule Class | Specific Role of this compound | Key Processes Involved |

| Glycoproteins | Serves as a precursor to the UDP-GlcNAc donor substrate. frontiersin.org | N-linked and O-linked Glycosylation |

| Acts as the sole sugar in O-GlcNAcylation, a dynamic post-translational modification on serine/threonine residues. wikipedia.orgnih.gov | O-GlcNAcylation, Signal Transduction | |

| Proteoglycans | Essential building block for the attached Glycosaminoglycan (GAG) chains. drugbank.com | GAG Biosynthesis, Post-Translational Modification |

| Contributes to the structural integrity and function of the final proteoglycan molecule. nih.gov | Extracellular Matrix Assembly | |

| Glycosaminoglycans (GAGs) | Forms the repeating disaccharide units of major GAGs like Hyaluronic Acid, Keratan Sulfate, and Heparan Sulfate. drugbank.comnutrafoods.euebi.ac.uk | Polysaccharide Polymerization |

Table 2: this compound in Major Glycosaminoglycans

| Glycosaminoglycan (GAG) | Repeating Disaccharide Unit Composition | Primary Location/Function |

| Hyaluronic Acid | D-glucuronic acid and N-acetyl-D-glucosamine nutrafoods.eu | Connective tissue, synovial fluid, skin hmdb.ca |

| Keratan Sulfate | Galactose and N-acetyl-D-glucosamine (sulfated) | Cartilage, cornea, bone hmdb.ca |

| Heparan Sulfate | Uronic acid (D-glucuronic or L-iduronic) and N-acetyl-D-glucosamine (variably sulfated) ebi.ac.uk | Cell surfaces, extracellular matrix (component of proteoglycans) |

Cellular and Molecular Regulatory Functions of N Acetyl Beta D Glucosamine

Regulation of Cellular Signaling Pathways

The dynamic addition and removal of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process termed O-GlcNAcylation, is a pivotal mechanism in signal transduction. nih.govscbt.com This modification is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc group, and O-GlcNAcase (OGA), which removes it. frontiersin.orgnih.gov The interplay between these enzymes allows for rapid and dynamic regulation of protein function, akin to phosphorylation. nih.govbiochemia-medica.com O-GlcNAcylation can influence protein activity, stability, and subcellular localization, thereby impacting a wide array of signaling pathways. frontiersin.orgnih.gov

Modulation of Kinase and Phosphatase Activities

O-GlcNAcylation directly and indirectly modulates the activity of numerous kinases and phosphatases, central regulators of cellular signaling. This regulation often occurs through a competitive interplay with phosphorylation, as both modifications target serine and threonine residues. nih.govembopress.org

Key research findings on the modulation of kinase and phosphatase activities by O-GlcNAcylation include:

Reciprocal Occupancy: O-GlcNAcylation and phosphorylation can occur at the same or adjacent sites on a protein, leading to a reciprocal relationship where the presence of one modification prevents the other. nih.gov

Enzyme Activity Modulation: O-GlcNAcylation can directly alter the catalytic activity of kinases and phosphatases. nih.gov For instance, OGT is found in a complex with protein phosphatase 1β and 1γ, suggesting a coordinated regulation of phosphorylation and O-GlcNAcylation. physiology.org

Complex Formation: O-GlcNAcylation can influence the formation of signaling complexes. For example, during cytokinesis, OGT, OGA, protein phosphatase 1, and aurora B kinase form a complex, highlighting the integration of O-GlcNAc cycling with cell division signaling. physiology.org

| Kinase/Phosphatase | Effect of O-GlcNAcylation | Research Focus |

| Protein Kinase B (Akt) | Modulation of phosphorylation and activity. nih.gov | Cell survival and metabolism. nih.govnih.gov |

| Protein Phosphatase 1 (PP1) | Forms a complex with OGT, suggesting coordinated regulation. physiology.org | Regulation of dephosphorylation events. |

| Aurora B Kinase | Part of a complex with OGT and OGA during cytokinesis. physiology.org | Cell cycle control. |

Phosphoinositide 3-kinase/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. O-GlcNAcylation has emerged as a significant regulator of this pathway.

Research has demonstrated that:

Elevated O-GlcNAc levels can attenuate insulin (B600854) signaling downstream of the insulin receptor, particularly through the PI3K/Akt pathway. physiology.orggenome.jp

Akt itself is a target for O-GlcNAcylation. nih.govresearchgate.net Glucosamine (B1671600) can induce apoptosis in β-cells, likely through the O-GlcNAc-mediated inhibition of Akt. frontiersin.org Conversely, reduced O-GlcNAcylation in β-cell-specific OGT knockout mice leads to a decrease in Akt phosphorylation at Ser473, resulting in β-cell failure and diabetes. frontiersin.org

Stress-induced increases in O-GlcNAcylation can promote cell survival by modulating the PI3K/Akt pathway. nih.gov

| Component | Role of O-GlcNAcylation | Consequence |

| PI3K | Altered function due to O-GlcNAcylation of upstream/downstream components. genome.jp | Attenuation of insulin signaling. genome.jp |

| Akt/PKB | Direct O-GlcNAcylation and modulation of phosphorylation. nih.govresearchgate.netfrontiersin.org | Regulation of cell survival and apoptosis. nih.govfrontiersin.org |

| eNOS | Reduced phosphorylation at Ser1177 due to increased O-GlcNAc levels. physiology.org | Increased activity of matrix metalloproteinases. physiology.org |

mTORC1 Signaling

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability. O-GlcNAcylation is intricately linked with mTORC1 signaling.

Key findings include:

OGT acts as a regulator of mTORC1 signaling by mediating the O-glycosylation of RAPTOR and FNIP1. uniprot.org

O-GlcNAcylation of RAPTOR, a key component of mTORC1, at threonine 700 is crucial for regulating mTORC1 activity in response to glucose levels. mdpi.com This modification strengthens RAPTOR's interaction with Rag GTPases, promoting mTORC1 activation. mdpi.com

In response to glucose sufficiency, O-GlcNAcylation of RPTOR promotes the activation of the mTORC1 complex. uniprot.org

The expression of OGT and total O-GlcNAcylation are regulated by mTOR, Akt, and c-MYC. nih.gov

Influence on Gene Transcription and Expression

N-Acetyl-beta-D-glucosamine, through O-GlcNAcylation, exerts a profound influence on gene transcription and expression by modifying key components of the transcriptional machinery. nih.govnih.gov

This regulation occurs through several mechanisms:

Transcription Factor Modification: Many transcription factors, including NF-κB, c-myc, and p53, are subject to O-GlcNAcylation, which can alter their activity, stability, and ability to bind DNA. nih.govnih.gov

Histone Modification: O-GlcNAc modifies all four core histone proteins, potentially competing with or promoting other post-translational modifications like phosphorylation and ubiquitination that are associated with transcriptional activation and repression. rupress.org

RNA Polymerase II Regulation: O-GlcNAcylation modulates the function of RNA polymerase II, a key enzyme in transcription. rupress.org

Gene-Specific Regulation: In various organisms, GlcNAc can induce or repress the expression of specific genes. For example, in Vibrio parahaemolyticus, GlcNAc induces genes related to energy metabolism and transport while repressing others. jst.go.jp In Escherichia coli, GlcNAc induces the expression of the multidrug exporter genes mdtEF. nih.gov In the fungus Trichoderma harzianum, the expression of the nag1 gene, which encodes N-acetyl-beta-D-glucosaminidase, is strongly induced by N-acetyl-glucosamine. nih.gov

| Factor | Effect of O-GlcNAcylation | Functional Consequence |

| NF-κB | Modification of subunits. nih.gov | Regulation of inflammatory and immune responses. nih.gov |

| c-myc | O-GlcNAcylation affects its stability and transcriptional activity. nih.gov | Control of cell growth and proliferation. |

| p53 | O-GlcNAcylation can modulate its function as a tumor suppressor. nih.gov | Regulation of cell cycle and apoptosis. |

| Histones | Modification of core histones (H2A, H2B, H3, H4). rupress.org | Alteration of chromatin structure and gene accessibility. |

| RNA Polymerase II | O-GlcNAcylation of the C-terminal domain. rupress.org | Modulation of transcriptional initiation and elongation. |

Modulation of Protein Localization, Stability, and Interactions

O-GlcNAcylation plays a crucial role in determining the fate and function of proteins by influencing their subcellular localization, stability, and interactions with other molecules. nih.govnih.gov

Mechanisms of regulation include:

Subcellular Localization: O-GlcNAcylation can alter the localization of proteins between the nucleus, cytoplasm, and mitochondria. frontiersin.orgnih.gov For instance, O-GlcNAcylation of certain proteins can either promote or inhibit their nuclear import or export.

Protein Stability: The addition of O-GlcNAc can protect proteins from degradation or, conversely, target them for proteasomal degradation. nih.govnih.gov For example, O-GlcNAcylation of the EZH2 protein has been shown to regulate its stability and function. pnas.org

Protein-Protein Interactions: O-GlcNAcylation can either enhance or disrupt the interaction between proteins, thereby modulating the assembly and function of protein complexes. nih.govnih.gov The interaction between OGT and OGA is itself regulated by O-GlcNAcylation. nih.gov

Cellular Stress Response and Homeostasis

Cells respond to various forms of stress by activating protective mechanisms to maintain homeostasis, and O-GlcNAcylation is a key player in this process. nih.govnih.gov Diverse cellular stresses, including heat shock, oxidative stress, and hypoxia, lead to an increase in protein O-GlcNAcylation. nih.govmdpi.com

The protective roles of stress-induced O-GlcNAcylation are multifaceted and include:

Regulation of Stress-Responsive Pathways: O-GlcNAcylation modulates key survival pathways, such as the PI3K/Akt pathway, to promote cell survival. nih.govresearchgate.net

Chaperone Function: Increased O-GlcNAcylation can enhance the expression and activity of heat shock proteins, which act as molecular chaperones to prevent protein misfolding and aggregation. nih.gov

Mitochondrial Function: O-GlcNAcylation can impact mitochondrial dynamics and function, contributing to cellular resilience under stress. nih.gov

Protein Stability and Aggregation: By modifying proteins, O-GlcNAcylation can influence their stability and reduce the formation of protein aggregates that can be toxic to cells. mdpi.com

| Stress Condition | Effect on O-GlcNAcylation | Cellular Outcome |

| Heat Shock | Increased O-GlcNAcylation of numerous proteins. mdpi.com | Enhanced cell survival, induction of heat shock proteins. nih.gov |

| Oxidative Stress | Global increase in protein O-GlcNAcylation. mdpi.com | Protection against reactive oxygen species-induced damage. nih.gov |

| Hypoxia/Reoxygenation | Dynamic changes in O-GlcNAc levels. mdpi.com | Modulation of cell survival and death pathways. nih.gov |

| Ischemia-Reperfusion Injury | Increased O-GlcNAcylation. nih.gov | Cardioprotective effects. physiology.org |

Heat Stress

The cellular response to heat stress involves the rapid synthesis of heat shock proteins (HSPs), which function as molecular chaperones to prevent protein aggregation and facilitate protein refolding. O-GlcNAcylation is intricately linked with the heat shock response, although the precise regulatory mechanisms are complex and can appear paradoxical.

Elevated O-GlcNAcylation has been shown to enhance the anti-amyloid chaperone activity of certain small heat shock proteins (sHSPs), such as αA-crystallin, αB-crystallin, and HSP27. biorxiv.orgresearchgate.net Modification of these sHSPs with O-GlcNAc increases their ability to block the formation of amyloid aggregates of proteins like α-synuclein and Aβ. biorxiv.orgresearchgate.net For instance, the O-GlcNAcylation of αB-crystallin is not restricted to the lens but also occurs in tissues like the heart, where it functions as a heat shock protein. acs.org

Conversely, some studies indicate that hyper-O-GlcNAcylation can inhibit the induction of certain HSPs. In HeLa cells, pretreatment with compounds that increase O-GlcNAcylation levels, such as PUGNAc (an OGA inhibitor) or glucosamine, was found to decrease the arsenite-induced expression of Hsp70. nih.govjst.go.jp This inhibition, however, did not appear to be mediated through the primary heat shock transcription factor, HSF1, as its nuclear translocation and phosphorylation were unaffected by the O-GlcNAcylation status. nih.govjst.go.jp The suppression was observed at the level of Hsp70 mRNA expression, suggesting a regulatory role for O-GlcNAcylation on other transcriptional factors involved in the Hsp70 induction by arsenite. nih.govjst.go.jp

Table 1: Research Findings on this compound and Heat Stress

| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| O-GlcNAcylation of small heat shock proteins | αA-crystallin, αB-crystallin, HSP27 | Enhances anti-amyloid chaperone activity, blocking α-synuclein and Aβ aggregation. | In vitro protein chemistry, human astroglioma cells (U373-MG), rat heart tissue | biorxiv.orgresearchgate.netacs.org |

| Hyper-O-GlcNAcylation and Hsp70 induction | Hsp70, HSF1 | Inhibits arsenite-induced Hsp70 expression at the mRNA level without affecting HSF1 activation. | HeLa cells | nih.govjst.go.jp |

| O-GlcNAcylation as a general stress response | Myriad cellular proteins | Levels increase in response to heat shock, promoting cell survival. | Various primary and transformed cell lines | physiology.org |

Hypoxia and Oxidative Stress

Hypoxia, a condition of low oxygen availability, and the associated oxidative stress trigger adaptive cellular responses largely mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). O-GlcNAcylation is a key regulator in these pathways.

The stability and activity of the HIF-1α subunit are modulated by O-GlcNAcylation. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in adapting to low oxygen, including those for glucose transporters and glycolytic enzymes. nih.govfrontiersin.org Research in breast cancer cells has shown that HIF-1α can be post-translationally modified by O-GlcNAc. olemiss.edu This modification appears to regulate glycolysis in cancer cells. nih.gov Reducing O-GlcNAcylation leads to the degradation of HIF-1α by promoting its interaction with the von Hippel-Lindau protein (pVHL), thereby inhibiting its transcriptional activity. nih.gov

O-GlcNAcylation also plays a protective role against oxidative stress. Various forms of stress, including oxidative stress, lead to a significant increase in the O-GlcNAcylation of numerous proteins. physiology.orgmdpi.comresearchgate.net This stress-induced increase in O-GlcNAcylation is considered a pro-survival mechanism. mdpi.comresearchgate.netnih.gov For example, the IRE1/XBP1 branch of the unfolded protein response can stimulate the hexosamine biosynthetic pathway, leading to the production of UDP-GlcNAc, which is crucial for stress-induced O-GlcNAc modifications that enhance cellular defense against reactive oxygen species (ROS). nih.gov In rat ventricular myocytes, increasing O-GlcNAc levels was shown to mitigate oxidative stress induced by hydrogen peroxide. frontiersin.org

Table 2: Research Findings on this compound, Hypoxia, and Oxidative Stress

| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Post-translational modification of HIF proteins | HIF-1α, HIF-2α | O-GlcNAc attaches to and modifies HIF proteins, regulating their stability and transcriptional activity. | Human breast cancer T47D cells | olemiss.edunih.gov |

| Regulation of cellular response to hypoxia | HIF-1 pathway, Glycolysis | O-GlcNAcylation regulates cancer cell metabolic reprogramming and survival stress signaling via the HIF-1α pathway. | Cancer cells | nih.gov |

| Response to oxidative stress | Numerous intracellular proteins | Increased O-GlcNAcylation levels in response to oxidative stress, promoting cell survival. | Various cell lines, rat ventricular myocytes | physiology.orgfrontiersin.org |

| Interaction with UPR pathway | IRE1/XBP1, Hexosamine Biosynthetic Pathway (HBP) | The UPR stimulates the HBP, increasing UDP-GlcNAc for O-GlcNAc modifications that defend against ROS. | General cellular mechanism | nih.gov |

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical site for protein folding and modification. An imbalance between the protein folding load and the ER's capacity results in ER stress, which activates a signaling network known as the Unfolded Protein Response (UPR). nih.govsdbonline.orgnih.gov O-GlcNAcylation is deeply integrated with the UPR and the cellular response to ER stress.

The UPR is mediated by three main ER transmembrane sensors: IRE1 (inositol-requiring enzyme-1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). nih.govnih.gov Activation of these pathways aims to restore ER homeostasis. nih.govsdbonline.org The hexosamine biosynthetic pathway and O-GlcNAcylation are linked to the UPR. For instance, early intermediates of glycolysis are required for the production of UDP-GlcNAc, the donor for N-glycosylation in the ER, and glucose deprivation can induce the UPR. sdbonline.org

Studies have shown that glucosamine treatment can induce ER stress, leading to the activation of the UPR pathways. oup.comresearchgate.netnih.gov Short-term treatment of HepG2 cells with glucosamine increased the phosphorylation of PERK and its downstream target eIF2α, and also activated the ATF6 and IRE1 pathways. researchgate.net However, the relationship is complex, as O-GlcNAcylation is also implicated in protecting cells from ER stress-induced apoptosis. frontiersin.orgnih.gov In mice lacking OGT in pancreatic β-cells, there was an increase in ER stress, leading to β-cell failure and apoptosis. nih.gov This suggests that proper O-GlcNAcylation is necessary to manage ER stress and maintain cellular function. nih.gov Furthermore, increasing O-GlcNAcylation levels has been shown to reduce cardiomyocyte death and ER stress during hypoxia. frontiersin.org

Table 3: Research Findings on this compound and Endoplasmic Reticulum (ER) Stress

| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Induction of ER stress by glucosamine | UPR (PERK, IRE1, ATF6 pathways) | Glucosamine treatment activates the major ER stress mediators. | HepG2 cells, Human Umbilical Vein Endothelial Cells (HUVECs) | oup.comresearchgate.net |

| Requirement of O-GlcNAcylation for β-cell function | OGT, ER stress markers (e.g., Chop) | Deletion of OGT in β-cells increases ER stress and leads to β-cell failure and apoptosis. | Mouse model (βOGT-KO) | nih.gov |

| Protective role of O-GlcNAcylation against ER stress | OGT, OGA, ER stress markers (CHOP, GRP78) | Increased O-GlcNAcylation reduces cardiomyocyte death and ER stress during hypoxia. | Cardiomyocytes | frontiersin.org |

| Link between UPR and HBP | IRE1/XBP1, UDP-GlcNAc | The IRE1/XBP1 branch of the UPR stimulates the HBP, which is essential for O-GlcNAc modifications. | General cellular mechanism | nih.gov |

Calcium Homeostasis

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes. O-GlcNAcylation has emerged as a significant regulator of Ca²⁺ homeostasis and signaling. physiology.orgfrontiersin.org There is a recognized reciprocal regulation between Ca²⁺ signaling and protein O-GlcNAcylation. physiology.org

In cardiomyocytes, increasing O-GlcNAc levels, either through glucosamine treatment or by inhibiting OGA, has been shown to attenuate the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by agonists like angiotensin II. physiology.org This suggests that increased flux through the hexosamine biosynthetic pathway and subsequent changes in O-GlcNAc levels are involved in regulating [Ca²⁺]i homeostasis in the heart. physiology.org

A key mechanism for Ca²⁺ entry into cells is store-operated calcium entry (SOCE), which is activated upon depletion of Ca²⁺ from the ER stores. The protein STIM1 is a critical sensor of ER Ca²⁺ levels that activates SOCE. It has been demonstrated that STIM1 can be modified by O-GlcNAc, and this modification attenuates SOCE in neonatal cardiomyocytes. nih.gov This may represent a novel mechanism by which elevated O-GlcNAc levels regulate Ca²⁺-mediated events. nih.gov Furthermore, Calcium/calmodulin-dependent protein kinase II (CaMKII), a key regulator of cardiac function, is a direct target of O-GlcNAcylation, which can affect sarcoplasmic reticulum Ca²⁺ release. ahajournals.org

Table 4: Research Findings on this compound and Calcium Homeostasis

| Finding | Affected Proteins/Pathways | Observed Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Regulation of agonist-induced Ca²⁺ increase | Intracellular Ca²⁺ concentration ([Ca²⁺]i) | Glucosamine treatment blocks the angiotensin II-induced increase in [Ca²⁺]i. | Neonatal rat ventricular myocytes | physiology.org |

| Modulation of store-operated calcium entry (SOCE) | STIM1 | O-GlcNAc modification of STIM1 attenuates SOCE. | Neonatal cardiomyocytes | nih.gov |

| O-GlcNAcylation of Ca²⁺ signaling proteins | CaMKII | CaMKII is a direct target of O-GlcNAcylation, which can sensitize ryanodine (B192298) receptors to ER/SR Ca²⁺ release. | Cardiomyocytes | ahajournals.org |

| General role in Ca²⁺ signaling | Multiple Ca²⁺ signaling pathways | Increasing O-GlcNAc levels attenuates angiotensin II-induced capacitative calcium entry (CCE). | Cardiomyocytes during I/R injury | nih.gov |

Immunomodulatory and Anti Inflammatory Mechanisms of N Acetyl Beta D Glucosamine

Regulation of Immune Cell Function

GlcNAc is integral to the proper functioning of the immune system, supporting the development, proliferation, and activation of key immune cells such as T and B cells, and regulating macrophage and neutrophil responses.

GlcNAc plays a crucial role in T-cell function by influencing their development, proliferation, and activation. It is involved in the hexosamine pathway, which produces UDP-GlcNAc, a substrate for N-glycan branching in the Golgi apparatus. This N-glycan branching is critical for the function of T-cell receptors (TCR) and other surface proteins that regulate T-cell activity. wiley.com

N-glycan branching, promoted by the availability of GlcNAc, supports the function of anti-inflammatory T regulatory (Treg) cells. plos.org Treg cells are crucial for maintaining immune tolerance and preventing autoimmune diseases. The salvage of GlcNAc into the hexosamine pathway can restore UDP-GlcNAc synthesis, which in turn promotes the differentiation of Treg cells over pro-inflammatory T helper cells. plos.org

GlcNAc has been shown to mitigate the excessive activation of pro-inflammatory Th1 and Th17 responses, which are often associated with autoimmune conditions. casi.org Metabolism of GlcNAc controls N-glycan branching in T cells, and increased branching inhibits the differentiation of Th1 and Th17 cells. plos.org In some contexts, however, such as in acute rheumatic fever, Th17 and Th1 cells have been observed to infiltrate heart valve tissue, contributing to inflammation. frontiersin.org Studies have shown that glucosamine (B1671600), a related compound, can inhibit Th1 and Th2 differentiation while promoting Th17 cell development by interfering with the N-glycosylation of CD25, a key receptor in T-cell function. nih.gov

| T-cell Subset | Effect of N-Acetyl-beta-D-glucosamine (or related pathways) | Research Findings |

| T regulatory (Treg) cells | Promotes differentiation and activity | GlcNAc salvage pathway restores UDP-GlcNAc synthesis, favoring Treg differentiation. plos.org |

| Th1 cells | Inhibits differentiation and pro-inflammatory responses | Increased N-glycan branching due to GlcNAc metabolism suppresses Th1 differentiation. plos.org Glucosamine has been found to inhibit Th1 differentiation. nih.gov |

| Th17 cells | Inhibits differentiation and pro-inflammatory responses | Increased N-glycan branching due to GlcNAc metabolism suppresses Th17 differentiation. plos.org In contrast, glucosamine has been shown to promote Th17 cell development. nih.gov |

GlcNAc also plays a role in B-cell function. O-GlcNAcylation is required for B-cell homeostasis and antibody responses. frontiersin.org Studies have shown that B-1 B cells can produce natural antibodies specific to GlcNAc. aai.orgoup.com These antibodies can recognize and bind to certain antigens, potentially suppressing autoimmune responses. aai.orgnih.gov In the context of certain diseases like acute rheumatic fever, a strong IgG2 antibody response against GlcNAc has been observed. frontiersin.orgnih.govnih.gov

This compound can regulate the responses of macrophages, which are key cells in both initiating and resolving inflammation. Studies using mouse macrophage cell lines have shown that GlcNAc and its derivatives can inhibit the production of pro-inflammatory molecules like IL-6, IL-1β, and nitric oxide (NO) when the cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This suggests that GlcNAc has anti-inflammatory effects on macrophages. nih.gov Furthermore, O-GlcNAcylation is involved in macrophage activation. mdpi.com

| Inflammatory Mediator | Effect of this compound on Macrophages | Experimental Context |

| IL-6 | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |

| IL-1β | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |

| iNOS (inducible nitric oxide synthase) | Inhibition of expression | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |

| NO (Nitric Oxide) | Inhibition of production | LPS-activated mouse macrophage RAW 264.7 cells. nih.gov |

GlcNAc and the related process of O-GlcNAcylation are important for neutrophil function. O-GlcNAcylation has been shown to be involved in neutrophil infiltration and motility. frontiersin.org Some studies indicate that increased O-GlcNAcylation can reduce neutrophil infiltration, which would prevent further tissue injury during inflammation. physiology.org However, heparin, a substance sometimes used in the purification of neutrophils, can inhibit the activity of N-acetyl-beta-D-glucosaminidase, an enzyme within neutrophils. nih.gov

Natural Killer (NK) Cell Activity

This compound has been shown to influence the activity of Natural Killer (NK) cells, which are crucial components of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. Research indicates that GlcNAc can enhance NK cell function.

Studies have demonstrated that GlcNAc can increase the proportion and activity of NK cells. nih.gov In mouse models, GlcNAc treatment led to a significant increase in NK cell activity in the blood, spleen, and lungs. nih.gov This enhancement of NK cell activity is associated with an increased expression of interferon-gamma (IFN-γ) and the degranulation marker CD107a on NK cells, particularly after an influenza infection. nih.gov The proliferation and activation of NK cells by GlcNAc are considered a mechanism for its anti-tumor and anti-viral effects. nih.gov

Furthermore, research on chitooligosaccharides (COS) and N-acetyl-D-glucosamine (NAG) has shown that they can upregulate NK cell activity. spandidos-publications.com In animal studies, the administration of NAG resulted in significantly higher NK cell activity compared to control groups. spandidos-publications.com This increased activity was accompanied by elevated serum levels of Interleukin-2 (B1167480) (IL-2) and IFN-γ, cytokines that are known to promote NK cell function. spandidos-publications.com

The immunostimulatory properties of GlcNAc derivatives have also been explored. Calixarenes substituted with GlcNAc have been shown to stimulate the natural cytotoxicity of human peripheral blood mononuclear cells (PBMCs). nih.gov These findings suggest that GlcNAc and its derivatives can directly or indirectly enhance the cytotoxic capabilities of NK cells, contributing to a more robust immune response.

Table 1: Effect of this compound on NK Cell Activity and Related Cytokines Click on the headers to sort the table.

| Parameter | Effect of GlcNAc/NAG | Location/Model | Associated Findings | Citations |

|---|---|---|---|---|

| NK Cell Activity | Increased | Blood, Spleen, Lungs (Mouse) | Enhanced expression of IFN-γ and CD107a on NK cells. | nih.gov |

| NK Cell Activity | Increased | Animal Model (gavage administration) | Accompanied by increased serum IL-2 and IFN-γ. | spandidos-publications.com |

| Natural Cytotoxicity | Stimulated | Human PBMCs (in vitro) | Observed with GlcNAc-substituted calixarenes. | nih.gov |

| NK Cell Proportion | Increased | Blood, Lungs, Spleen (Mouse) | Induced by GlcNAc treatment. | nih.gov |

Modulation of Pro-inflammatory Cytokines and Mediators

GlcNAc exerts significant anti-inflammatory effects by modulating the production and activity of various pro-inflammatory cytokines and mediators. This modulation occurs through several interconnected pathways.

TNF-α, IL-1β, IL-6, IL-10, IL-17, IFN-γ

Research has consistently shown that this compound can suppress the production of key pro-inflammatory cytokines. In various experimental models, GlcNAc has been found to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). aai.orgnih.govresearchgate.net For instance, in human articular chondrocytes, GlcNAc was observed to suppress IL-1β-induced production of IL-6. aai.org Similarly, derivatives of NAG have demonstrated significant inhibition of serum levels of IL-6 and TNF-α in mouse models of systemic inflammation. nih.govresearchgate.net

Conversely, GlcNAc has been associated with an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net In a mouse model of rheumatoid arthritis, the GlcNAc group showed significantly increased serum IL-10 concentrations compared to the control group. researchgate.net This suggests a dual role for GlcNAc in not only suppressing pro-inflammatory responses but also promoting anti-inflammatory mechanisms.

The effects on Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) are also noteworthy. While some studies show that increased O-GlcNAcylation can favor the secretion of pro-inflammatory Th17 cytokines like IL-17A and IFN-γ frontiersin.org, other research in the context of autoimmune models demonstrates that GlcNAc glycoconjugates can prevent the rise of IFN-γ levels. nih.gov This indicates that the effect of GlcNAc on these cytokines may be context-dependent. In studies on rheumatoid arthritis models, GlcNAc treatment was associated with a prevention of the rise in IFN-γ levels. nih.gov

Table 2: Modulation of Cytokines by this compound Click on the headers to sort the table.

| Cytokine | Effect | Model/Cell Type | Key Findings | Citations |

|---|---|---|---|---|

| TNF-α | Inhibition | Mouse models, Human chondrocytes | Reduced serum levels and production. | aai.orgnih.govresearchgate.net |

| IL-1β | Inhibition | Human chondrocytes | Suppressed production. | aai.org |

| IL-6 | Inhibition | Human chondrocytes, Mouse models | Decreased production and serum levels. | aai.orgnih.govresearchgate.net |

| IL-10 | Increased | Mouse model of rheumatoid arthritis | Elevated serum concentrations. | researchgate.net |

| IL-17 | Variable | T-lymphocytes, RHD hearts | Can favor secretion in some contexts. | frontiersin.orgfrontiersin.org |

| IFN-γ | Variable | T-lymphocytes, Rheumatoid arthritis model | Can be favored or suppressed depending on the context. | frontiersin.orgnih.gov |

NF-κB Pathway Inhibition

A central mechanism for the anti-inflammatory action of this compound is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.

Glucosamine and its derivatives have been shown to interfere with NF-κB activation. ahajournals.orgfrontiersin.org This inhibition can occur through the O-GlcNAcylation of proteins within the NF-κB signaling cascade. frontiersin.org For example, increased O-GlcNAcylation can inhibit the phosphorylation of NF-κB on specific sites, which in turn increases its binding to its inhibitor, IκB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. frontiersin.org In vascular smooth muscle cells, augmenting protein O-GlcNAcylation has been demonstrated to be an anti-inflammatory mechanism that interferes with NF-κB signaling. ahajournals.org

However, it is important to note that some studies have reported that GlcNAc-mediated inhibition of inflammatory responses in human chondrocytes was not associated with decreased activation of NF-κB, suggesting that other inhibitory mechanisms may also be at play in certain cell types. aai.org

COX-2 and PGE2 Pathways

This compound also modulates the inflammatory response by affecting the Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2) pathways. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, such as PGE2, which are potent inflammatory mediators.

Studies have shown that GlcNAc can suppress the expression of COX-2. aai.org In human articular chondrocytes stimulated with IL-1β, N-acetylglucosamine was found to suppress the production of COX-2, while the constitutively expressed COX-1 was not affected. aai.org This selective inhibition of COX-2 is a key feature of many anti-inflammatory drugs.

The suppression of COX-2 by GlcNAc consequently leads to a reduction in the production of PGE2. Research has indicated that the use of glucosamine is associated with reduced levels of PGE2 metabolites. researchgate.net By inhibiting the COX-2/PGE2 pathway, GlcNAc can effectively reduce pain and inflammation associated with various conditions.

Reduction of Intracellular Adhesion Molecule 1 (ICAM-1) Expression

This compound has been found to reduce the expression of Intracellular Adhesion Molecule 1 (ICAM-1). arvojournals.orgnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that is upregulated in response to inflammatory stimuli and plays a critical role in the adhesion and transmigration of leukocytes to sites of inflammation.

In human retinal pigment epithelial cells, glucosamine was shown to inhibit TNF-α-induced ICAM-1 expression. arvojournals.orgnih.gov This inhibition is mediated through two main mechanisms. Firstly, by modulating the O-linked glycosylation of factors involved in the NF-κB signaling pathway, which in turn downregulates ICAM-1 gene expression. arvojournals.orgnih.gov Secondly, glucosamine can reduce the N-linked glycosylation of the ICAM-1 protein itself, which affects its molecular mass and adhesion activity. arvojournals.orgnih.gov By reducing both the expression and the functional capacity of ICAM-1, GlcNAc can limit the inflammatory cell infiltrate, thereby dampening the inflammatory response. arvojournals.orgnih.gov

Neurobiological Implications of N Acetyl Beta D Glucosamine

Modulation of Myelination and Remyelination Processes

Myelination, the formation of the myelin sheath around axons, is critical for proper nerve impulse conduction and cognitive development. nih.govescholarship.org The failure of remyelination following injury contributes to permanent neurological damage in demyelinating diseases. nih.govescholarship.org N-acetyl-beta-D-glucosamine has been identified as a key regulator of both primary myelination and myelin repair. nih.govescholarship.org

The mechanism of action involves the promotion of N-glycan branching on cell surface receptors of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination. nih.govescholarship.org This increased N-glycan branching inhibits the endocytosis of the platelet-derived growth factor receptor-α (PDGFRα), a key signaling molecule that keeps OPCs in an undifferentiated state. nih.govescholarship.orgresearchgate.net By inhibiting PDGFRα endocytosis, GlcNAc effectively triggers the differentiation of OPCs into mature, myelin-producing oligodendrocytes. nih.govescholarship.orgresearchgate.net

Studies in animal models have provided compelling evidence for the role of GlcNAc in myelination. In mice, oral administration of GlcNAc has been shown to drive primary myelination in newborns and promote myelin repair in adult mice with toxin-induced demyelination, thereby preventing neuro-axonal damage. nih.govescholarship.orgresearchgate.net Conversely, genetically blocking N-glycan branching leads to a significant inhibition of primary myelination. nih.govescholarship.orgresearchgate.net Furthermore, research has demonstrated that GlcNAc can cross the blood-brain barrier to exert its effects. nih.govnih.govresearchgate.net

In humans, there is an inverse correlation between endogenous serum levels of a marker for GlcNAc and imaging measures of demyelination and microstructural damage in patients with multiple sclerosis. nih.govescholarship.orgresearchgate.netnih.gov This suggests that lower levels of GlcNAc may be associated with more extensive myelin damage.

Impact on Neurodegeneration

Neurodegeneration, the progressive loss of structure or function of neurons, is a hallmark of many debilitating neurological disorders. ajmc.com this compound has demonstrated potential in mitigating neurodegenerative processes. ajmc.comuci.edu Its neuroprotective effects are thought to be linked to its ability to modulate inflammation and promote myelin repair, both of which can contribute to neuronal damage when dysregulated. ajmc.comuci.edu

In a mouse model of inflammatory demyelination, oral GlcNAc was found to prevent neuroaxonal damage by promoting myelin repair. jamanetwork.com This is significant because the loss of the protective myelin sheath leaves axons vulnerable to damage and eventual degeneration. Furthermore, reductions in N-glycan branching have been associated with not only inflammatory demyelination but also neurodegeneration in mice. nih.gov

Clinical observations in multiple sclerosis patients have revealed an inverse relationship between a marker of endogenous serum GlcNAc and neurodegeneration. nih.gov This finding suggests that higher levels of GlcNAc may be associated with reduced neurodegenerative activity.

| Research Finding | Model/Study Population | Key Outcome |

| Oral GlcNAc prevents neuro-axonal damage. | Adult mice with toxin-induced demyelination. | Driven by myelin repair. escholarship.orgresearchgate.net |

| Reduced N-glycan branching promotes neurodegeneration. | Mouse models. | Associated with inflammatory demyelination. nih.gov |

| Inverse correlation between serum GlcNAc marker and neurodegeneration. | Multiple sclerosis patients. | Lower GlcNAc levels associated with greater neurodegeneration. nih.gov |

Regulation of Microglial Activity

Microglia are the primary immune cells of the central nervous system, and their activity is crucial for maintaining brain homeostasis. However, chronic activation of microglia can contribute to neuroinflammation and neurodegeneration. aai.org this compound, through its role in N-glycan branching, appears to play a part in regulating microglial activity. jamanetwork.com

N-glycan branching acts as a ligand for galectins, a family of proteins that have been implicated in the regulation of microglial activity in animal models of multiple sclerosis. jamanetwork.com Specifically, galectin-3, which is expressed in microglia and upregulated during inflammation, binds to N-acetyl-lactosamine, a disaccharide containing N-acetyl-glucosamine. aai.org This interaction can influence microglial functions such as phagocytosis. aai.org

Furthermore, research has shown that N-glycan branching can negatively regulate microglial activity in animal models of MS, which in turn helps to reduce neurodegeneration. nih.gov This suggests that by promoting N-glycan branching, GlcNAc could help to dampen pro-inflammatory microglial responses. In laboratory studies, lipopolysaccharide (LPS), a potent inflammatory agent, was shown to increase neuraminidase activity on microglia, an enzyme that can alter cell surface glycosylation. aai.org

Relevance in Neurological Disorders

The modulatory effects of this compound on myelination, neurodegeneration, and microglial activity underscore its potential relevance in a range of neurological disorders characterized by these pathological features.

Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. bihealth.org this compound has emerged as a molecule of significant interest in the context of MS due to its "triple modulator" capabilities, influencing inflammation, myelination, and neurodegeneration. casi.orgnih.govresearchgate.net

Research has demonstrated that GlcNAc can suppress inflammatory responses mediated by T-cells and B-cells, which are key drivers of the autoimmune attack in MS. nih.govjamanetwork.com It promotes the differentiation of anti-inflammatory T regulatory cells while inhibiting pro-inflammatory Th1 and Th17 cells. casi.org Furthermore, it has been shown to trigger myelin repair by promoting the differentiation of oligodendrocyte precursor cells. nih.gov

An open-label clinical trial in MS patients revealed that oral GlcNAc was safe and led to a reduction in multiple markers of inflammation and neurodegeneration. uci.edu Notably, a sustained reduction in neurological disability was observed in 30% of the patients. uci.edu Another study found that oral GlcNAc treatment was associated with a reduction in serum neurofilament light chain (sNfL), a biomarker of neuroaxonal damage. ajmc.comnih.gov Specifically, a 12g daily dose led to a significant 12.5% average reduction in sNfL levels. ajmc.com

| Clinical Trial Finding | Patient Cohort | Key Outcome |

| Sustained reduction in neurological disability. | Multiple Sclerosis patients. | Observed in 30% of patients. uci.edu |

| Reduction in serum neurofilament light chain (sNfL). | Multiple Sclerosis patients (12g/day group). | 12.5% average reduction. ajmc.com |

Endogenous levels of GlcNAc also appear to be significant. In patients with progressive MS, serum concentrations of GlcNAc were found to be lower compared to those with relapsing-remitting MS and healthy controls. bihealth.org Lower serum levels were also associated with worse clinical disability and more severe brain atrophy. bihealth.org

The neuroprotective and anti-inflammatory properties of this compound suggest its potential relevance may extend to other neurodegenerative conditions like Alzheimer's and Parkinson's diseases. ajmc.com

In the context of Alzheimer's disease, which is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, the role of glycosaminoglycans in amyloid plaque formation is of interest. nih.gov While research is ongoing, the ability of GlcNAc to modulate glycosylation patterns could have implications for these pathological processes. ontosight.ai

In Parkinson's disease, the misfolding and aggregation of the protein alpha-synuclein (B15492655) is a key pathological feature. parkinsonsnewstoday.com A post-translational modification known as O-linked beta-N-acetylglucosamine (O-GlcNAc), which involves the addition of a single GlcNAc molecule to proteins, has been shown to reduce the propensity of alpha-synuclein to form toxic amyloid fibrils. parkinsonsnewstoday.com Studies have shown that increasing O-GlcNAc levels can slow the aggregation of alpha-synuclein and may protect against disease progression. parkinsonsnewstoday.com Research in mouse models of Parkinson's disease has shown that enhancing O-GlcNAc levels can diminish the pathogenicity of alpha-synuclein aggregates. parkinsonsnewstoday.com

| Disease | Potential Mechanism of Action of this compound |

| Alzheimer's Disease | Modulation of glycosylation patterns, potentially influencing amyloid plaque formation. ontosight.ainih.gov |

| Parkinson's Disease | Increasing O-GlcNAc modification of alpha-synuclein, reducing its aggregation into toxic fibrils. parkinsonsnewstoday.com |

Role in Gut Microbiota and Mucosal Health

N-ACETYL-beta-D-GLUCOSAMINE as a Component of Mucins and Glycocalyx